molecular formula C8H6ClFN2O2 B13598685 4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride CAS No. 2792202-01-6

4-fluoro-1H-1,3-benzodiazole-6-carboxylicacidhydrochloride

Cat. No.: B13598685
CAS No.: 2792202-01-6
M. Wt: 216.60 g/mol
InChI Key: HSZJDSHLCRBNLJ-UHFFFAOYSA-N
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Description

4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H5FN2O2·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with glyoxal in the presence of an acid catalyst to form the benzimidazole ring. The carboxylic acid group is then introduced through a carboxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
  • 5-chloro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride
  • 6-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

Uniqueness

4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom at the 4-position and the carboxylic acid group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2792202-01-6

Molecular Formula

C8H6ClFN2O2

Molecular Weight

216.60 g/mol

IUPAC Name

7-fluoro-3H-benzimidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5FN2O2.ClH/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6;/h1-3H,(H,10,11)(H,12,13);1H

InChI Key

HSZJDSHLCRBNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)C(=O)O.Cl

Origin of Product

United States

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